Nevirapine N1-Oxide
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Overview
Description
Nevirapine N1-Oxide is a derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. Nevirapine itself is known for its role in antiretroviral therapy, and its derivatives, including this compound, are of interest for their potential pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nevirapine N1-Oxide typically involves the oxidation of nevirapine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective oxidation of the nitrogen atom in the nevirapine molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Nevirapine N1-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to nevirapine.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under controlled pH and temperature.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of nevirapine, as well as substituted compounds with different functional groups.
Scientific Research Applications
Nevirapine N1-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic effects and as a lead compound for developing new drugs.
Industry: Used in the development of analytical methods and quality control processes for pharmaceuticals.
Mechanism of Action
Nevirapine N1-Oxide exerts its effects by interacting with molecular targets such as enzymes and proteins. The exact mechanism of action involves the binding of the compound to specific sites on these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of enzyme catalytic sites or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Nevirapine: The parent compound, used in HIV-1 treatment.
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with similar applications.
Delavirdine: A related compound with similar mechanisms of action.
Uniqueness
Nevirapine N1-Oxide is unique due to its specific oxidation state, which may confer different pharmacological properties compared to its parent compound and other similar compounds. Its unique structure allows for distinct interactions with molecular targets, potentially leading to different therapeutic effects and applications.
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-cyclopropyl-7-methyl-4-oxido-2,9,15-triaza-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O2/c1-9-6-8-18(21)15-12(9)17-14(20)11-3-2-7-16-13(11)19(15)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,20) |
InChI Key |
LBKKBXSRBMQEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=[N+](C=C1)[O-])N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Origin of Product |
United States |
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